![molecular formula C14H14N4O2S B2827127 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953189-21-4](/img/structure/B2827127.png)
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Pharmacology and Tolerance
In clinical pharmacology, the tolerance and safety profile of related cephalosporin antibiotics, such as cefazedone, have been studied extensively. For instance, Züllich & Sack (1979) found that cefazedone, closely related in structure, demonstrated good tolerance in intravenous administration to patients, with very few experiencing adverse effects like rash or thrombocytosis. The study indicated no significant changes in blood counts, serum electrolytes, bilirubin, serum enzymes, or indications of renal function disturbances, highlighting the substance's good systemic and local tolerance (Züllich & Sack, 1979). Similarly, Ungethüm & Leopoid (1979) compared the tolerance of cefazedone with cefazolin, another cephalosporin, in healthy volunteers and found both to have very good systemic tolerance when administered intravenously and intramuscularly, offering insights into the safety profile of related compounds (Ungethüm & Leopold, 1979).
Potential Nephrotoxicity Studies
Mondorf's (1979) research focused on the potential nephrotoxicity of cefazedone in combination with gentamicin, compared to combinations of cefazolin, cephalothin with gentamicin. The study utilized alanine-amino-peptidase (AAP) determinations in urine as a measure for nephrotoxicity. Results indicated that the beta-lactam antibiotics, including cefazedone, did not affect the elimination of AAP, a tubule enzyme, suggesting a non-nephrotoxic profile for cefazedone when compared to the known nephrotoxic effects of gentamicin. This implies the nephroprotective potential of such compounds in pharmaceutical formulations (Mondorf, 1979).
Pharmacokinetics and Bioequivalence
Pharmacokinetics, an essential aspect of drug development and research, has also been a subject of study for structurally similar compounds. For instance, Pabst et al. (1979) conducted pharmacokinetic comparisons of cefazedone with cefazolin after administration, revealing nearly identical pharmacokinetics with a favorable concentration ratio of the central to peripheral (tissue) compartment. This research presents valuable data on drug distribution and elimination, pivotal for understanding the behavior of related compounds in the human body (Pabst et al., 1979).
Eigenschaften
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12(17-8-10-2-1-4-15-7-10)6-11-9-21-14-16-5-3-13(20)18(11)14/h1-5,7,11H,6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWCUZFGHHZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.